molecular formula C14H28 B13801600 2-Butyl-1-decene CAS No. 51655-65-3

2-Butyl-1-decene

Cat. No.: B13801600
CAS No.: 51655-65-3
M. Wt: 196.37 g/mol
InChI Key: RMTSLZJISCPGBT-UHFFFAOYSA-N
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Description

2-Butyl-1-decene is an organic compound with the molecular formula C₁₄H₂₈. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is also known as 1-Decene, 2-butyl- and has a molecular weight of 196.3721 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyl-1-decene can be synthesized through various methods, including the oligomerization of ethylene and the subsequent hydroformylation and hydrogenation processes. One common method involves the oligomerization of ethylene to produce linear alpha-olefins, followed by selective hydrogenation to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through the oligomerization of ethylene using catalysts such as Ziegler-Natta or metallocene catalysts. The reaction conditions often involve high pressures and temperatures to achieve optimal yields. The resulting product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-1-decene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butyl-1-decene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Butyl-1-decene involves its reactivity at the carbon-carbon double bond. This reactivity allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the double bond is targeted by hydrogen molecules in the presence of a catalyst, leading to the formation of the corresponding alkane .

Comparison with Similar Compounds

Comparison: 2-Butyl-1-decene is unique due to its specific branching at the second carbon atom, which influences its physical and chemical properties. Compared to 1-Decene, it has a higher boiling point and different reactivity patterns due to the presence of the butyl group. This branching also affects its applications and behavior in various chemical reactions .

Properties

IUPAC Name

5-methylidenetridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-4-6-8-9-10-11-13-14(3)12-7-5-2/h3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTSLZJISCPGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334623
Record name 2-Butyl-1-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51655-65-3
Record name 2-Butyl-1-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTYL-1-DECEN
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